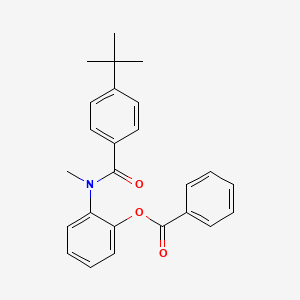
Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core, a benzoyloxy group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- typically involves multiple steps, including the formation of the benzamide core, the introduction of the benzoyloxy group, and the addition of the tert-butyl group. Common synthetic routes may involve the use of reagents such as benzoyl chloride, tert-butylamine, and methylamine under specific reaction conditions like controlled temperature and pH.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the amide nitrogen. Examples include:
- Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-
- Benzamide, 2-chloro-N-(2-hydroxy-1,1-dimethylethyl)-
Uniqueness
What sets Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80496-04-4 |
|---|---|
Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] benzoate |
InChI |
InChI=1S/C25H25NO3/c1-25(2,3)20-16-14-18(15-17-20)23(27)26(4)21-12-8-9-13-22(21)29-24(28)19-10-6-5-7-11-19/h5-17H,1-4H3 |
InChI Key |
TWDOKTGTAWIUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















